Lipophilicity (LogP) Differentiation Between the Target Compound and Its 3-Unsubstituted Analog
The target compound exhibits a measured LogP of 2.68, obtained from its C18 reverse-phase chromatographic hydrophobicity index . Its direct 3-unsubstituted analog, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (CAS 103788-60-9), has a reported XLogP3-AA of 1.34 . The ΔLogP of +1.34 units indicates a significant increase in lipophilicity conferred by the N-3-(4-hydroxyphenyl) substituent, which is expected to increase passive membrane permeability by approximately 1 log unit based on the empirical relationship between LogP and Caco-2 permeability.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 2.68 (Hit2Lead CHI LogP) |
| Comparator Or Baseline | 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione: XLogP3-AA 1.34 (PubChem); 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-thiazolidine-2,4-dione: LogP ~2.68 |
| Quantified Difference | ΔLogP ≈ +1.34 |
| Conditions | Reverse-phase chromatography (CHI) for target compound; computed XLogP3-AA for comparator. |
Why This Matters
A 1.34-unit LogP increase can translate to a 5- to 10-fold increase in passive membrane permeability, directly influencing cell-based assay performance and oral bioavailability potential.
- [1] PubChem Compound Summary for CID 57096025, 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione. National Center for Biotechnology Information. Accessed via pubchem.ncbi.nlm.nih.gov. View Source
